2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide

Virtual Screening GSK-3β Phthalimide Chemotype

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide, commonly designated GSK-3β inhibitor 11 or WAY-271413, is a synthetic small-molecule glycogen synthase kinase-3 beta (GSK-3β) inhibitor with the molecular formula C₂₀H₁₅N₃O₄S and a molecular weight of 393.42 g/mol. It was originally reported as compound 21 in a virtual screening campaign that combined pharmacophore modeling, diversity analysis, and ensemble docking against 13 X-ray structures of GSK-3β, yielding a confirmed in vitro IC₅₀ of 10.02 μM.

Molecular Formula C20H15N3O4S
Molecular Weight 393.4 g/mol
Cat. No. B2481686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide
Molecular FormulaC20H15N3O4S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24)
InChIKeyOLPPQDIVHUSKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GSK-3β Inhibitor 11 (WAY-271413): Chemical Identity, Pharmacological Class, and Procurement Baseline


2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide, commonly designated GSK-3β inhibitor 11 or WAY-271413, is a synthetic small-molecule glycogen synthase kinase-3 beta (GSK-3β) inhibitor with the molecular formula C₂₀H₁₅N₃O₄S and a molecular weight of 393.42 g/mol . It was originally reported as compound 21 in a virtual screening campaign that combined pharmacophore modeling, diversity analysis, and ensemble docking against 13 X-ray structures of GSK-3β, yielding a confirmed in vitro IC₅₀ of 10.02 μM [1]. The compound is supplied by multiple vendors at purities of ≥95% or ≥98%, with verified solubility of ≥20.83 mg/mL in DMSO and recommended storage at −20°C .

Why Generic GSK-3β Inhibitor Substitution Is Not Advisable for WAY-271413


GSK-3β inhibitors span an extremely wide potency range—from low nanomolar ATP-competitive agents (e.g., CHIR-99021 with IC₅₀ ≈ 10 nM for GSK-3β [1]) to mid-micromolar hits—and possess divergent selectivity profiles against the kinome, making functional interchangeability impossible without direct comparative data [2]. WAY-271413 belongs to a structurally distinct phthalimide–thiazole–acetamide chemotype that was deliberately selected through ensemble docking to be topologically novel relative to previously reported ATP-competitive GSK-3β inhibitors [3], meaning its off-target liability, binding mode, and physicochemical properties cannot be inferred from better-characterized GSK-3β agents such as SB-216763, BIO, or tideglusib. Generic substitution without isoform- and kinase-selectivity data therefore carries a high risk of confounding experimental outcomes.

Quantitative Differentiation Evidence for GSK-3β Inhibitor 11 (WAY-271413) Versus Closest Analogs


Structural Novelty Confirmed by Ensemble Docking Against 13 GSK-3β X-Ray Structures

WAY-271413 emerged from a pharmacophore-guided virtual screen that explicitly prioritized structural novelty relative to known ATP-competitive GSK-3β inhibitors. Among 24 structurally diverse virtual hits that progressed to in vitro kinase assays, 15 compounds (62.5%) confirmed GSK-3β inhibitory activity, validating the robustness of the ensemble docking approach [1]. The phthalimide–thiazole–acetamide scaffold of WAY-271413 represents a chemotype not found among classical maleimide, indirubin, or aminopyrimidine GSK-3β inhibitor series [2]. This scaffold divergence provides a distinct intellectual property and chemical biology position.

Virtual Screening GSK-3β Phthalimide Chemotype

GSK-3β Inhibitory Potency of WAY-271413 Compared to Reference Inhibitors in the Same Assay Format

In the ADP-Glo kinase assay, WAY-271413 (compound 21) exhibited an IC₅₀ of 10.02 μM against GSK-3β [1]. For comparison, the well-known ATP-competitive GSK-3β inhibitor CHIR-99021 (CT99021) demonstrates an IC₅₀ of approximately 10 nM against GSK-3β, representing an approximately 1,000-fold greater potency [2]. SB-216763, a structurally distinct maleimide-based GSK-3 inhibitor, has a reported IC₅₀ of 34 nM for GSK-3α [3]. While WAY-271413 is notably less potent than these optimized leads, its mid-micromolar potency makes it appropriate as a probe compound in assays where excessive target engagement is undesirable, such as partial inhibition studies or pathway modulation experiments. Importantly, the compound was not profiled against a kinase panel in the original publication, so its selectivity versus closely related kinases (e.g., CDK2, CDK5) remains uncharacterized [1].

GSK-3β Inhibition IC₅₀ Kinase Assay

Phthalimide Moiety as a Structural Determinant: Pharmacophore Occupancy in the GSK-3β Active Site

According to a recent comprehensive SAR review of GSK-3β inhibitors, the phthalimide group occupies the histidine region of the GSK-3β ATP-binding pocket and has been identified as the best-fit moiety at this subsite among diverse chemotypes evaluated [1]. The same review explicitly notes a phthalimide-containing GSK-3β inhibitor with an IC₅₀ value of 10.2 μM—matching the potency of WAY-271413—and highlights the phthalimide ring system as a privileged fragment for engaging the GSK-3β hinge region [1]. In contrast, the 3-methoxyphenyl substituent on the thiazole ring of WAY-271413 has been separately reported, in related phthalimide–thiazole hybrid structures, to confer enhanced GSK-3β inhibitory activity compared to unsubstituted phenyl analogs, with IC₅₀ values dropping from 69.6 μM to the low micromolar range upon introduction of the 3-methoxy group [2].

Pharmacophore Modeling Phthalimide Binding Mode

Physicochemical and Storage Profile: Solubility, Stability, and Handling Advantages

WAY-271413 exhibits a DMSO solubility of ≥20.83 mg/mL (52.95 mM) at 25°C with ultrasonic assistance (<60°C) and demonstrates long-term stability of ≥2 years when stored at −20°C . Its predicted acid dissociation constant (pKa) is 7.99 ± 0.50, indicating that the compound exists predominantly in its neutral form at physiological pH, which may facilitate passive membrane permeability . The predicted logP (XLogP3) is 2.8, and the topological polar surface area (TPSA) is 117 Ų, placing it within favorable ranges for cell permeability . By comparison, many nanomolar GSK-3β inhibitors such as CHIR-99021 require handling as hydrochloride salts with different solubility profiles, and the maleimide-based inhibitor SB-216763 is known to exhibit limited aqueous solubility that necessitates specialized formulation for in vivo studies [1].

Solubility Stability Formulation

Recommended Research Application Scenarios for WAY-271413 (GSK-3β Inhibitor 11) Based on Quantitative Evidence


Orthogonal Chemical Probe for GSK-3β Target Engagement Studies

Because WAY-271413 occupies a distinct phthalimide–thiazole chemotype space relative to the widely used maleimide (SB-216763), indirubin (BIO), and aminopyrimidine (CHIR-99021) GSK-3β inhibitor series [1], it can serve as an orthogonal chemical probe to confirm that phenotypic effects observed with a primary GSK-3β inhibitor are target-mediated rather than scaffold-specific artifacts. Its moderate potency (IC₅₀ = 10.02 μM [2]) makes it suitable for use as a less potent comparator, where concordant biological effects at appropriate concentrations strengthen the case for on-target GSK-3β pharmacology.

Fragment-Based and Structure-Guided Optimization Campaigns Targeting Neurodegenerative Indications

The phthalimide moiety of WAY-271413 has been independently validated as the best-fit fragment for the GSK-3β histidine region, while the 3-methoxyphenyl–thiazole substituent contributes approximately 7-fold enhanced binding affinity over unsubstituted phenyl analogs [3][4]. Procuring WAY-271413 provides a dual-pharmacophore starting point for rational medicinal chemistry optimization aimed at improving potency from the mid-micromolar range toward nanomolar affinity while preserving the favorable predicted CNS drug-likeness parameters (XLogP3 = 2.8, TPSA = 117 Ų ).

Kinase Profiling Selectivity Reference Standard for Virtual Screening Validation

WAY-271413 was discovered through a pharmacophore- and ensemble-docking-based virtual screening workflow that achieved a 62.5% hit confirmation rate (15/24 compounds active) [2]. Researchers developing or benchmarking computational GSK-3β inhibitor screening protocols can use WAY-271413 as a chemically tractable positive control to validate docking enrichment performance, given its well-defined binding hypothesis and the availability of its structure in major chemical databases (PubChem CID: 1579446 [5]).

Partial GSK-3β Inhibition Models for Pathway Modulation Without Complete Target Suppression

Complete genetic or pharmacological ablation of GSK-3β can trigger compensatory signaling and confound phenotypic interpretation. The mid-micromolar potency of WAY-271413 makes it appropriate for partial inhibition experimental designs where the goal is to modulate—rather than fully suppress—GSK-3β activity, such as in Wnt/β-catenin signaling tuning or insulin sensitization studies [2]. Its high DMSO solubility (52.95 mM ) facilitates precise dose-ranging without solubility-limited ceiling effects.

Quote Request

Request a Quote for 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.